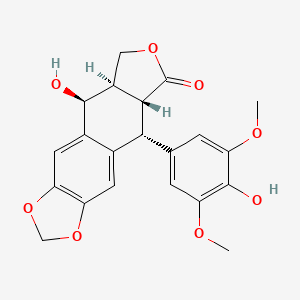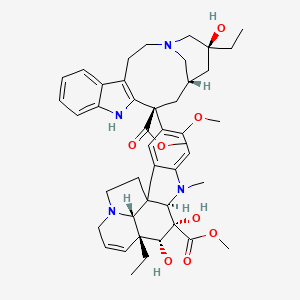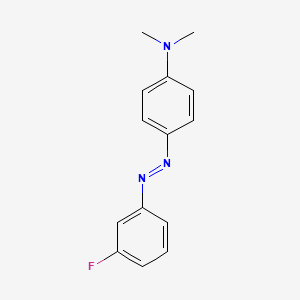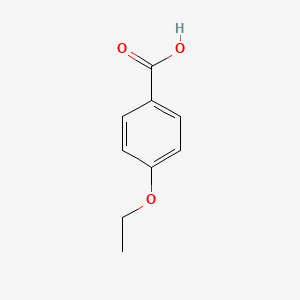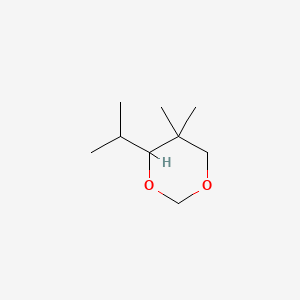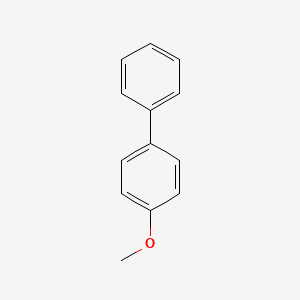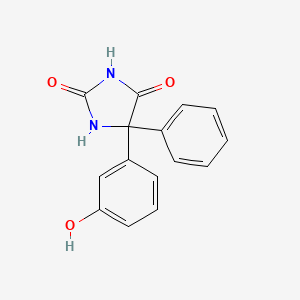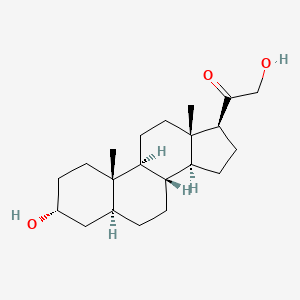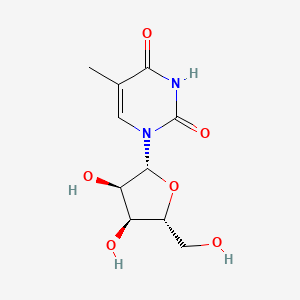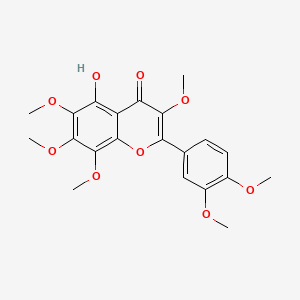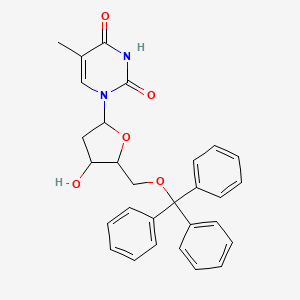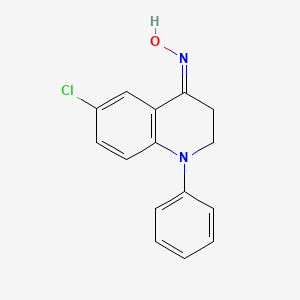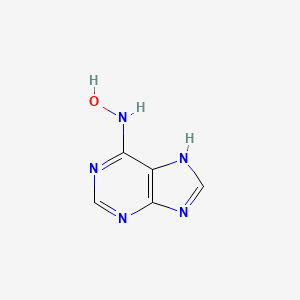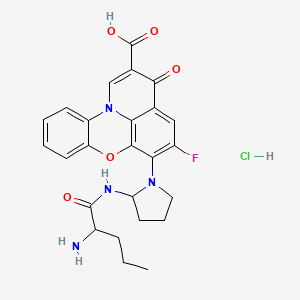
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 74932 is an inhibitor of DNA topoisomerases. It is a quinolone antibacterial agentand inhibitor of topoisomerase II enzyme. A-74932 possesses good activity in vivo against both systemic tumour and subcutaneously implanted murine solid tumours as well as human tumour xenografts.
Scientific Research Applications
Antibacterial Properties
The compound's derivatives have been studied for their antibacterial properties. For instance, pyridonecarboxylic acids, closely related to this compound, have been found effective as antibacterial agents, especially against Gram-positive and Gram-negative pathogens. The study of these derivatives' structure-activity relationships has revealed their significant antibacterial potential (Cecchetti et al., 1987).
Anti-Inflammatory and Analgesic Effects
Some derivatives of this compound, specifically in the family of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenoxazine, have demonstrated dual inhibitory effects on cyclooxygenase and 5-lipoxygenase pathways. This inhibition is crucial in arachidonic acid metabolism and has shown potential for anti-inflammatory and analgesic applications (Mylari et al., 1990).
Antimicrobial and Antimycobacterial Activities
Derivatives of this compound have also been tested for antimicrobial and antimycobacterial activities. Specific compounds within this chemical family have shown effectiveness against organisms like Staphylococcus aureus, Mycobacterium luteum, and various mycobacterial strains. These findings point to the potential use of these compounds in treating infectious diseases (Mickevičienė et al., 2015).
Potential in Reducing Superoxide Anion
There has been research indicating that derivatives of this compound could be effective in generating superoxide anion, particularly when photoinduced. This finding could have implications in fields like photochemistry and cellular biology (Nishikimi et al., 1978).
properties
CAS RN |
148201-60-9 |
|---|---|
Product Name |
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride |
Molecular Formula |
C25H26ClFN4O5 |
Molecular Weight |
516.9 g/mol |
IUPAC Name |
10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |
InChI Key |
UFBYBJURMXBKFU-VWJDFLIZSA-N |
SMILES |
CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Canonical SMILES |
CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 74932; A-74932; A74932 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



